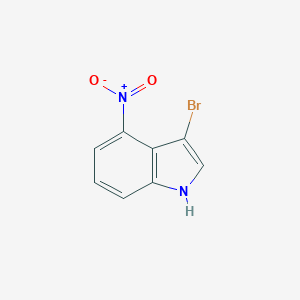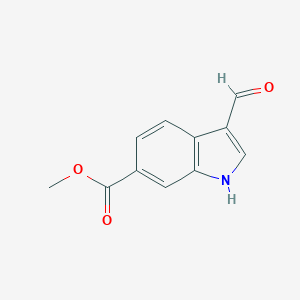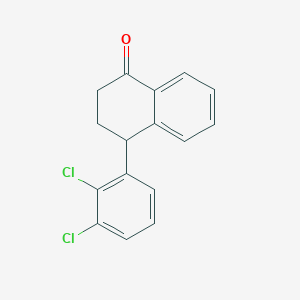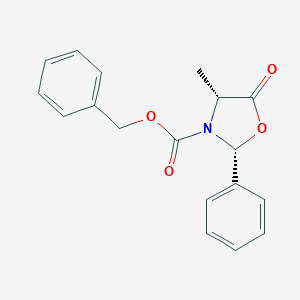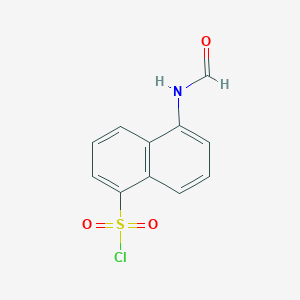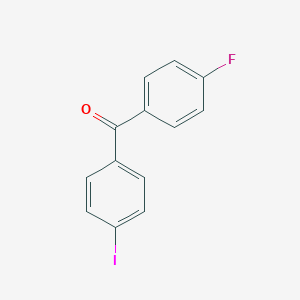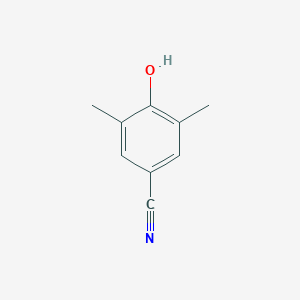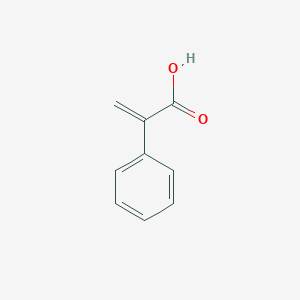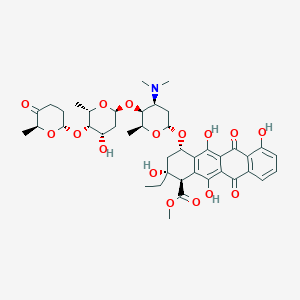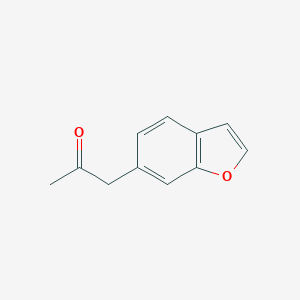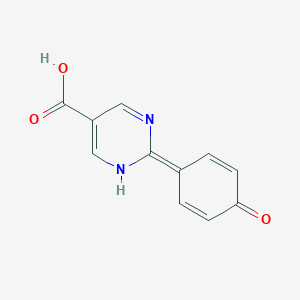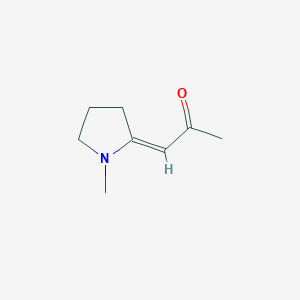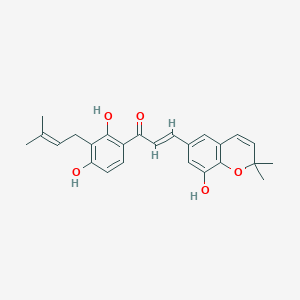
Dmdbp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzylideneacetone dipalladium (II) (DMDBP) is a palladium-based catalyst that is widely used in organic synthesis. It was first synthesized in 1973 by Tsuji and co-workers and has since become one of the most important catalysts in organic chemistry. DMDBP is known for its high efficiency, selectivity, and versatility in a wide range of reactions.
Mecanismo De Acción
DMDBP acts as a catalyst in organic reactions by coordinating with the reactants and facilitating the formation of new bonds. The mechanism of action of DMDBP is based on the palladium-catalyzed oxidative addition of aryl halides to the palladium complex, followed by the transmetalation with an organoboron compound or an organotin compound, and the reductive elimination of the product.
Efectos Bioquímicos Y Fisiológicos
DMDBP has no known biochemical or physiological effects on living organisms. It is not toxic or harmful to humans or animals, and it does not accumulate in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMDBP in lab experiments include its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP is also easy to handle and store, and it can be used on a large scale. The limitations of using DMDBP in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications. Other future directions include the investigation of the mechanism of action of DMDBP and the development of new synthetic methodologies based on DMDBP.
Conclusion:
DMDBP is a palladium-based catalyst that has become one of the most important catalysts in organic chemistry due to its high efficiency, selectivity, and versatility in a wide range of reactions. DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has no known biochemical or physiological effects on living organisms, and it is not toxic or harmful to humans or animals. The future directions for DMDBP research include the development of new and more efficient catalysts based on DMDBP, the application of DMDBP in new and emerging fields of organic synthesis, and the optimization of DMDBP for large-scale industrial applications.
Aplicaciones Científicas De Investigación
DMDBP has been extensively used in organic synthesis for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. DMDBP has been shown to be effective in a variety of reactions, including cross-coupling reactions, Heck reactions, Suzuki-Miyaura reactions, and Sonogashira reactions. DMDBP has also been used in the synthesis of natural products and biologically active compounds.
Propiedades
Número CAS |
151135-83-0 |
|---|---|
Nombre del producto |
Dmdbp |
Fórmula molecular |
C25H26O5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(8-hydroxy-2,2-dimethylchromen-6-yl)prop-2-en-1-one |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-7-18-21(27)10-8-19(23(18)29)20(26)9-6-16-13-17-11-12-25(3,4)30-24(17)22(28)14-16/h5-6,8-14,27-29H,7H2,1-4H3/b9-6+ |
Clave InChI |
DYPJOHFWCNIBKZ-RMKNXTFCSA-N |
SMILES isomérico |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
SMILES canónico |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC3=C(C(=C2)O)OC(C=C3)(C)C)O)C |
Sinónimos |
1-(3-(3-methyl-2-butenyl)-2,4-(dihydroxy)phenyl)-3-(2,2-dimethyl-8-hydroxy-2H-benzopyran-6-yl)-2-propen-1-one DMDBP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



